Hydroxy(triphenyl)silane;propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(triphenyl)silane;propan-1-ol is a compound that combines the properties of both silanes and alcohols. It is characterized by the presence of a hydroxyl group attached to a silicon atom, which is further bonded to three phenyl groups. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(triphenyl)silane;propan-1-ol can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with propan-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-O bond. Another method involves the hydrosilylation of propylene oxide with triphenylsilane, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes utilize specialized reactors and catalysts to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(triphenyl)silane;propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions involving this compound include silanols, siloxanes, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of more complex organosilicon compounds.
Scientific Research Applications
Hydroxy(triphenyl)silane;propan-1-ol has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: This compound is used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hydroxy(triphenyl)silane;propan-1-ol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The silicon atom, bonded to three phenyl groups, provides stability and enhances the compound’s reactivity. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Diphenylsilane: Contains two phenyl groups and is less sterically hindered, leading to different reactivity patterns.
Triethylsilane: An alkylsilane with different physical properties and reactivity due to the presence of ethyl groups instead of phenyl groups.
Uniqueness
Hydroxy(triphenyl)silane;propan-1-ol is unique due to the presence of both a hydroxyl group and three phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability, making it valuable in applications where both hydrophilic and hydrophobic interactions are required.
Properties
CAS No. |
918414-80-9 |
---|---|
Molecular Formula |
C21H24O2Si |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
hydroxy(triphenyl)silane;propan-1-ol |
InChI |
InChI=1S/C18H16OSi.C3H8O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4/h1-15,19H;4H,2-3H2,1H3 |
InChI Key |
UPJGTTKOYQDEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.